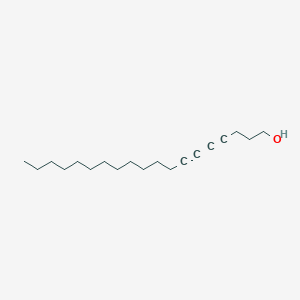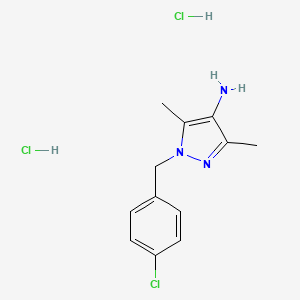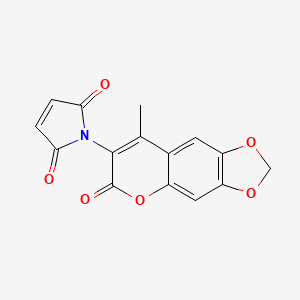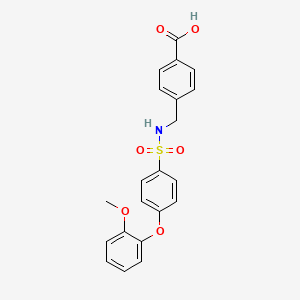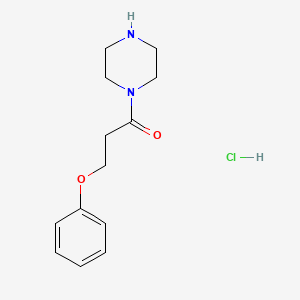
Chlorhydrate de 3-phénoxy-1-(pipérazin-1-yl)propan-1-one
Vue d'ensemble
Description
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is a useful research compound. Its molecular formula is C13H19ClN2O2 and its molecular weight is 270.75 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuropharmacologie : Inhibiteurs de la recapture triple
Ce composé a été étudié pour son potentiel en tant qu'inhibiteur de la recapture triple, qui pourrait inhiber simultanément la recapture des transporteurs de la sérotonine, de la norépinéphrine et de la dopamine (SERT, NET et DAT). Cette application pourrait être significative dans le développement de traitements pour des troubles tels que la dépression et l'anxiété .
Agents antibactériens
La recherche a montré que des dérivés de ce composé présentent une activité antibactérienne contre les micro-organismes à la fois Gram-négatifs et Gram-positifs. Ceci suggère son utilisation potentielle dans le développement de nouveaux médicaments antibactériens .
Activité sérotoninergique
Des composés dérivés du chlorhydrate de 3-phénoxy-1-(pipérazin-1-yl)propan-1-one ont été évalués pour leur affinité sur les récepteurs 5-HT 1A sérotoninergiques, ce qui est crucial pour comprendre leur potentiel thérapeutique dans le traitement des troubles liés à la sérotonine .
Développement de médicaments : Alternatives aux bactéricides
De nouveaux dérivés de ce composé ont été synthétisés dans le but de créer des alternatives efficaces aux bactéricides. Ces dérivés ont montré des bioactivités et des propriétés de type médicament prometteuses in vitro .
Synthèse chimique : Dérivés de benzothiazole
Le composé sert de précurseur dans la synthèse de dérivés de benzothiazole modifiés structurellement, qui sont importants dans diverses applications de recherche chimique .
Recherche pharmacologique : Candidats thérapeutiques
Les dérivés phénoxy, y compris ceux liés au this compound, ont été étudiés comme candidats thérapeutiques possibles en raison de leurs diverses activités pharmacologiques .
Mécanisme D'action
Target of Action
The primary targets of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride are the serotonin, norepinephrine, and dopamine transporters (SERT, NET, and DAT, respectively) . These transporters play a crucial role in the reuptake of neurotransmitters, which is a key process in synaptic transmission.
Mode of Action
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride acts as a triple reuptake inhibitor , simultaneously inhibiting SERT, NET, and DAT . This inhibition prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Biochemical Pathways
By inhibiting the reuptake of serotonin, norepinephrine, and dopamine, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride affects the serotonergic, noradrenergic, and dopaminergic pathways . The downstream effects include enhanced mood and alleviation of depressive symptoms, as these neurotransmitters are associated with feelings of well-being and happiness.
Result of Action
The inhibition of SERT, NET, and DAT by 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride results in an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft . This leads to enhanced neurotransmission, which can have various effects at the molecular and cellular level, including improved mood and alleviation of depressive symptoms.
Analyse Biochimique
Cellular Effects
The effects of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving neurotransmitters such as serotonin, norepinephrine, and dopamine. By modulating these pathways, it can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride has been shown to affect the proliferation and differentiation of neuronal cells .
Molecular Mechanism
At the molecular level, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride exerts its effects through several mechanisms. It can bind to specific receptor sites on enzymes and proteins, leading to either inhibition or activation of their activity. For example, this compound has been found to inhibit the activity of monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters. Additionally, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride in laboratory settings are crucial for its effectiveness in long-term studies. This compound has been shown to remain stable under various conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to its breakdown, reducing its efficacy. In in vitro and in vivo studies, 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride has demonstrated consistent effects on cellular function, with no significant long-term adverse effects observed .
Dosage Effects in Animal Models
The effects of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce anxiety-like behaviors in rodents. At higher doses, it can induce toxic effects, such as liver damage and neurotoxicity. The threshold for these adverse effects is dose-dependent, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. This compound can inhibit the activity of enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, it can interact with cofactors and other metabolic enzymes, influencing metabolic flux and altering metabolite levels .
Transport and Distribution
The transport and distribution of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is also affected by its solubility and stability in biological fluids .
Subcellular Localization
The subcellular localization of 3-Phenoxy-1-(piperazin-1-yl)propan-1-one hydrochloride is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propriétés
IUPAC Name |
3-phenoxy-1-piperazin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-9-7-14-8-10-15)6-11-17-12-4-2-1-3-5-12;/h1-5,14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRWSQZSNYFJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCOC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80385-33-7 | |
| Record name | 80385-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


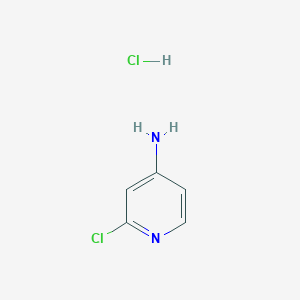
![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)

![2,3-Dihydro-2-spiro-4'-[8'-aminonaphthalen-1'(4'H)-one]perimidine (contains o-form)](/img/structure/B1417970.png)
